molecular formula C12H17NO2 B7503610 N-cyclohexyl-N-methylfuran-3-carboxamide

N-cyclohexyl-N-methylfuran-3-carboxamide

Cat. No.: B7503610
M. Wt: 207.27 g/mol
InChI Key: WXCDQYFOLKWMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclohexyl-N-methylfuran-3-carboxamide is a carboxamide derivative featuring a furan ring substituted at the 3-position, with a methyl and cyclohexyl group attached to the nitrogen atom. The cyclohexyl group may enhance lipophilicity, influencing solubility and membrane permeability, while the methyl group could modulate steric effects or metabolic stability .

Properties

IUPAC Name

N-cyclohexyl-N-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCDQYFOLKWMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural parallels can be inferred from the listed compounds in , which include carboxamides and heterocyclic systems. Below is a hypothetical comparison based on structural analogs:

Compound Structural Features Potential Differences
N-cyclohexyl-N-methylfuran-3-carboxamide Furan-3-carboxamide with N-methyl and N-cyclohexyl Higher lipophilicity due to cyclohexyl group; furan ring may confer π-π stacking capability.
N-[4-amino-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide (from ) Cyclohexanecarboxamide with aromatic amine and CF₃ substituent Enhanced electronic effects (CF₃ group); potential for hydrogen bonding via amino group.
3-(2-furyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole (from ) Furan-thiophene hybrid with sulfonyl and pyrazole Broader heterocyclic diversity; sulfonyl group increases polarity and metabolic stability.

Key Observations:

Lipophilicity: The cyclohexyl group in this compound likely increases lipophilicity compared to aromatic analogs like N-[4-amino-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide, which contains a polar trifluoromethyl group .

Electronic Effects : Compounds with electron-withdrawing groups (e.g., CF₃) may exhibit altered reactivity or binding affinities compared to furan-based carboxamides.

Limitations of the Analysis

The provided evidence lacks specific data on This compound , such as physicochemical properties, biological activity, or synthetic routes. The comparison above is extrapolated from structurally related compounds and general principles of medicinal chemistry. Further experimental or literature-based validation is required to confirm these hypotheses.

Preparation Methods

Synthesis of Furan-3-Carboxylic Acid Chloride

The foundational step in synthesizing this compound is the conversion of furan-3-carboxylic acid to its corresponding acid chloride. Industrial-scale protocols from patent literature highlight the use of thionyl chloride (SOCl₂) or phosgene (COCl₂) in the presence of N,N-disubstituted formamides (e.g., N,N-dimethylformamide, DMF) as catalysts.

Reaction Mechanism and Conditions

  • Catalytic System : DMF reacts with the chlorinating agent (SOCl₂ or COCl₂) to form a reactive intermediate, which accelerates the conversion of the carboxylic acid to the acid chloride. For example, DMF and SOCl₂ generate a Vilsmeier-Haack-type complex, enhancing electrophilicity at the carbonyl carbon.

  • Molar Ratios : Optimal catalyst loading ranges from 0.05–2.0 moles of DMF per mole of carboxylic acid when using phosgene, whereas thionyl chloride requires 0.001–0.05 moles of DMF to minimize byproduct formation.

  • Temperature and Duration : Reactions are typically conducted at 20–50°C under atmospheric pressure, with completion achieved within 2–3 hours for thionyl chloride and 3–4 hours for phosgene.

Purity Optimization

  • Hydrogen Chloride Introduction : Co-introducing gaseous HCl during chlorination reduces the solubility of color-imparting impurities in the catalyst phase, yielding acid chlorides with low color numbers (e.g., <50 APHA).

  • Phase Separation : Post-reaction, the mixture separates into a carbonyl chloride phase and a catalyst-rich phase . Isolation via decantation or coalescence filters ensures high-purity product recovery.

Table 1: Comparative Conditions for Acid Chloride Synthesis

ParameterThionyl Chloride MethodPhosgene Method
Catalyst (DMF) Loading0.001–0.05 mol/mol0.05–2.0 mol/mol
Temperature Range20–30°C40–50°C
Reaction Time2–3 hours3–4 hours
Purity (Area %)≥99.1%≥98.5%
Color Number (APHA)<50<100

Amidation with N-Cyclohexyl-N-Methylamine

The acid chloride intermediate undergoes nucleophilic acyl substitution with N-cyclohexyl-N-methylamine to yield the target amide. While explicit data for this specific reaction are absent in the provided sources, established protocols for analogous systems guide the following analysis:

Reaction Setup

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal due to their inertness and ability to dissolve both reactants.

  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion, with excess amine acting as an HCl scavenger.

  • Temperature Control : Reactions proceed at 0–25°C to mitigate exothermic side reactions.

Workup and Purification

  • Acid Washing : Post-reaction, the mixture is washed with dilute HCl to remove unreacted amine.

  • Crystallization : The crude product is recrystallized from ethanol or ethyl acetate, mirroring purification methods for structurally related triazoline thiones.

Optimization of Chlorination Conditions

Catalyst Recycling and Phase Management

Industrial processes emphasize catalyst phase recycling to enhance cost-efficiency. The catalyst-rich phase (DMF-HCl adduct) is separated and reintroduced into subsequent batches, reducing fresh DMF consumption by 30–40% . However, periodic bleeding of the catalyst phase is necessary to prevent impurity accumulation.

Impact of Chlorinating Agent Selection

  • Thionyl Chloride : Preferred for small-scale syntheses due to milder conditions and easier byproduct (SO₂, HCl) removal. Achieves 99.1% purity with APHA color numbers <50.

  • Phosgene : Suitable for large-scale production despite higher toxicity. Requires stringent gas-handling infrastructure but offers faster reaction rates.

Analytical Characterization

Spectroscopic Validation

While direct data for this compound are unavailable, analogous compounds provide benchmarks:

  • IR Spectroscopy : Expected C=O stretch at 1650–1680 cm⁻¹ and furan C-O-C absorption at 1230 cm⁻¹ .

  • NMR Analysis :

    • ¹H NMR : Furan protons resonate as doublets at δ 5.60–7.43 ppm , cyclohexyl protons as multiplet at δ 1.20–2.50 ppm , and N-methyl as a singlet at δ 2.38 ppm .

    • ¹³C NMR : Furan carbons at δ 106–153 ppm , carbonyl carbon at δ 167–170 ppm , and cyclohexyl carbons at δ 25–35 ppm .

Table 2: Predicted NMR Data for this compound

Signal¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Furan C-H5.60–7.43106–153
N-CH₃2.38 (s)30.2
Cyclohexyl CH₂1.20–2.50 (m)25–35
C=O-167–170

Methodological Variations and Industrial Scalability

Continuous vs. Batch Processing

  • Batch Reactors : Ideal for small-scale production, offering flexibility in parameter adjustment.

  • Continuous Stirred-Tank Reactors (CSTRs) : Enable high-throughput synthesis with integrated phase separation, reducing downtime by 20% .

Solvent-Free Approaches

Emergent methodologies explore solvent-free amidation under microwave irradiation, reducing reaction times from hours to minutes. However, these lack industrial validation and are absent from the reviewed sources.

Q & A

Q. What synthetic protocols are recommended for producing N-cyclohexyl-N-methylfuran-3-carboxamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
    • Furan ring formation : Use cyclization reactions with furan precursors, as seen in structurally analogous compounds like benzofuran derivatives .
    • Carboxamide coupling : React the furan-3-carboxylic acid derivative with N-cyclohexyl-N-methylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
    • Purification : Employ column chromatography or recrystallization to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Optimization Tips : Control reaction temperature (often 0–25°C) and moisture levels to prevent side reactions. Use inert atmospheres (e.g., nitrogen) for sensitive steps .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, furan protons at δ 6.5–7.5 ppm) .
    • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
    • X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze its crystal structure, as done for related cyclohexanecarboxamides .

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
    • ADME Prediction : Use software like SwissADME or PubChem-derived data to calculate LogP (lipophilicity), polar surface area, and blood-brain barrier permeability .
    • Docking Studies : Perform molecular docking with target proteins (e.g., enzymes or receptors) to assess binding affinity. For example, furan derivatives often target oxidative stress-related proteins .
    • Toxicity Screening : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict acute oral toxicity (e.g., LD50_{50}) and organ-specific risks .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50}50​ values)?

  • Methodological Answer :
    • Purity Verification : Re-analyze compound purity using HPLC (>95% purity required for reliable bioassays) .
    • Structural Confirmation : Re-examine NMR and MS data to rule out degradation products or stereoisomers .
    • Assay Standardization : Ensure consistent experimental conditions (e.g., cell line passage number, solvent controls). For example, dimethyl sulfoxide (DMSO) concentrations >0.1% can artifactually suppress activity .

Q. What strategies optimize the compound’s stability under varying pH conditions for in vivo studies?

  • Methodological Answer :
    • pH Stability Assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy or LC-MS. Furan rings are prone to oxidation at acidic pH .
    • Formulation Adjustments : Use enteric coatings or lipid-based nanoparticles to protect against gastric degradation .
    • Derivatization : Introduce electron-withdrawing groups (e.g., nitro or chloro substituents) to stabilize the furan ring, as demonstrated in related carboxamides .

Mechanistic and Analytical Questions

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial activity?

  • Methodological Answer :
    • MIC (Minimum Inhibitory Concentration) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Time-Kill Kinetics : Measure bactericidal activity over 24 hours. Furan carboxamides often disrupt membrane integrity .
    • Resistance Profiling : Combine with sub-inhibitory concentrations of antibiotics to assess synergy (e.g., β-lactam potentiation) .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :
    • Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak®) to separate enantiomers .
    • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like cyclohexylamine coupling .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Methodological Answer :
    • Respiratory Protection : Use NIOSH-approved N95/P2 respirators to avoid inhalation of aerosols .
    • Gloves : Wear nitrile gloves (tested for permeability) and follow proper removal techniques to prevent skin contact .
    • Eye Protection : Safety goggles with side shields, as furan derivatives can cause severe eye irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.